2-Benzamido-5-ethylthiophene-3-carboxylic acid
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Overview
Description
2-Benzamido-5-ethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol. This compound has been studied for its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethylthiophene-3-carboxylic acid.
Amidation: The carboxylic acid group is then converted to an amide group by reacting with benzoyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzamido-5-ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives.
Scientific Research Applications
2-Benzamido-5-ethylthiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzamido-5-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Benzamido-5-ethylthiophene-3-carboxylic acid can be compared with other similar compounds, such as:
2-Benzamido-5-methylthiophene-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl group size can affect its chemical reactivity and biological activity.
2-Benzamido-5-phenylthiophene-3-carboxylic acid: This compound has a phenyl group instead of an ethyl group, which can significantly alter its properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-benzamido-5-ethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSMKWKWMFBYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357766 |
Source
|
Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-46-5 |
Source
|
Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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